molecular formula C24H21N3O3S2 B2608228 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide CAS No. 864859-42-7

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide

Cat. No.: B2608228
CAS No.: 864859-42-7
M. Wt: 463.57
InChI Key: RIYAPNBJEJRGPY-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a complex organic compound featuring a benzothiazole moiety, a tetrahydrothienopyridine ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic anhydride.

    Construction of the Tetrahydrothienopyridine Ring: This involves the reaction of the benzothiazole derivative with a suitable diene or dienophile under Diels-Alder reaction conditions.

    Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and benzamide moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and methoxybenzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzothiazole and thienopyridine derivatives in various chemical reactions.

Biology

Biologically, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response .

Medicine

In medicine, N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is being explored for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and as a precursor for more complex chemical entities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide apart is its unique combination of structural features, which confer distinct reactivity and biological activity. The presence of the tetrahydrothienopyridine ring, in particular, adds to its chemical diversity and potential for novel interactions with biological targets.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-14(28)27-12-11-17-20(13-27)32-24(26-22(29)15-7-9-16(30-2)10-8-15)21(17)23-25-18-5-3-4-6-19(18)31-23/h3-10H,11-13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYAPNBJEJRGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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